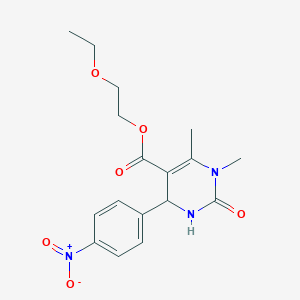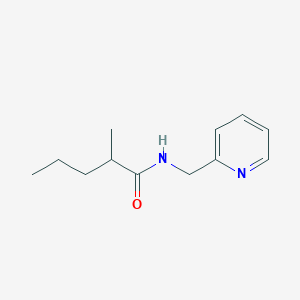
N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide, also known as BBTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BBTA is a heterocyclic compound that contains a benzothiadiazole ring, which has been found to possess unique properties that make it useful in different areas of research. In
科学的研究の応用
N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide has been found to have potential applications in various fields of research, including organic electronics, optoelectronics, and photovoltaics. This compound has been used as an electron-transporting material in organic light-emitting diodes (OLEDs) due to its high electron mobility and good thermal stability. This compound has also been used as a building block in the synthesis of new organic semiconductors, which have potential applications in the field of organic electronics.
作用機序
The mechanism of action of N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide is not fully understood, but studies have shown that it interacts with specific proteins and enzymes in the body. This compound has been found to inhibit the activity of several enzymes, including carbonic anhydrase, which plays a crucial role in regulating the pH of the body fluids. This compound has also been found to interact with certain receptors in the brain, which may explain its potential use as a therapeutic agent.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory and antioxidant properties, which may make it useful in the treatment of certain diseases. This compound has also been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide is its simple synthesis method, which makes it easy to produce in large quantities. This compound is also stable under ambient conditions, which makes it easy to handle in lab experiments. However, one of the limitations of this compound is its low solubility in common organic solvents, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide. One area of research is the development of new organic semiconductors using this compound as a building block. Another area of research is the investigation of this compound's potential as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, more research is needed to understand the mechanism of action of this compound and its interactions with specific proteins and enzymes in the body.
Conclusion
In conclusion, this compound is a heterocyclic compound that has potential applications in various fields of research. This compound can be synthesized using a simple one-pot reaction, and it has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound's low solubility in common organic solvents may limit its use in certain experiments, but its simple synthesis method and stability under ambient conditions make it easy to handle in lab experiments. There are several future directions for research on this compound, including the development of new organic semiconductors and the investigation of its potential as a therapeutic agent for neurodegenerative diseases.
合成法
N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide can be synthesized using a simple one-pot reaction, which involves the condensation of 4-tert-butylbenzoyl chloride with 2-aminobenzothiazole in the presence of a base. The reaction yields this compound as a yellow solid with a high yield and purity.
特性
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-17(2,3)12-9-7-11(8-10-12)16(21)18-13-5-4-6-14-15(13)20-22-19-14/h4-10H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWPAOLOAJPLPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=NSN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4893494.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4893499.png)
![4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4893501.png)

![N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4893515.png)
![ethyl 1-{[(2-methoxyphenyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4893536.png)
![3-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4893540.png)
![N-cyclopropyl-4-methoxy-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4893548.png)
![propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate](/img/structure/B4893553.png)

![(3aS*,5S*,9aS*)-5-(4-isopropyl-1,3-thiazol-2-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4893573.png)
![3-{[1-(1-adamantyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4893581.png)

![N-[4'-(2,4-dinitrophenoxy)-4-biphenylyl]acetamide](/img/structure/B4893600.png)